molecular formula C14H9F2N3O B3846366 1-[(2,4-difluorophenyl)acetyl]-1H-1,2,3-benzotriazole

1-[(2,4-difluorophenyl)acetyl]-1H-1,2,3-benzotriazole

Cat. No. B3846366
M. Wt: 273.24 g/mol
InChI Key: GJXBRPNSVYEBKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2,4-difluorophenyl)acetyl]-1H-1,2,3-benzotriazole, also known as DFHBA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DFHBA is a benzotriazole derivative that contains a difluorophenylacetyl group.

Mechanism of Action

The mechanism of action of 1-[(2,4-difluorophenyl)acetyl]-1H-1,2,3-benzotriazole is not fully understood. However, studies have suggested that 1-[(2,4-difluorophenyl)acetyl]-1H-1,2,3-benzotriazole may exert its biological effects by inhibiting enzymes involved in DNA replication and protein synthesis. 1-[(2,4-difluorophenyl)acetyl]-1H-1,2,3-benzotriazole has also been reported to interact with metal ions, leading to the formation of stable complexes.
Biochemical and Physiological Effects
1-[(2,4-difluorophenyl)acetyl]-1H-1,2,3-benzotriazole has been reported to exhibit various biochemical and physiological effects. In vitro studies have shown that 1-[(2,4-difluorophenyl)acetyl]-1H-1,2,3-benzotriazole inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 1-[(2,4-difluorophenyl)acetyl]-1H-1,2,3-benzotriazole has also been reported to exhibit antiviral and antimicrobial activities. In addition, 1-[(2,4-difluorophenyl)acetyl]-1H-1,2,3-benzotriazole has been used as a fluorescent probe for detecting metal ions in biological systems.

Advantages and Limitations for Lab Experiments

1-[(2,4-difluorophenyl)acetyl]-1H-1,2,3-benzotriazole has several advantages for lab experiments, including its ease of synthesis, stability, and versatility. 1-[(2,4-difluorophenyl)acetyl]-1H-1,2,3-benzotriazole can be easily synthesized using readily available reagents and can be modified to obtain derivatives with different properties. However, 1-[(2,4-difluorophenyl)acetyl]-1H-1,2,3-benzotriazole also has some limitations, including its low solubility in aqueous solutions and potential toxicity at high concentrations.

Future Directions

For 1-[(2,4-difluorophenyl)acetyl]-1H-1,2,3-benzotriazole research include investigating its potential as an anticancer agent in vivo and exploring its potential as a fluorescent probe for detecting metal ions in biological systems.

Scientific Research Applications

1-[(2,4-difluorophenyl)acetyl]-1H-1,2,3-benzotriazole has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. 1-[(2,4-difluorophenyl)acetyl]-1H-1,2,3-benzotriazole has been reported to exhibit antitumor, antiviral, and antimicrobial activities. It has also been used as a fluorescent probe for detecting metal ions and as a building block for synthesizing novel materials.

properties

IUPAC Name

1-(benzotriazol-1-yl)-2-(2,4-difluorophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F2N3O/c15-10-6-5-9(11(16)8-10)7-14(20)19-13-4-2-1-3-12(13)17-18-19/h1-6,8H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJXBRPNSVYEBKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN2C(=O)CC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[(2,4-difluorophenyl)acetyl]-1H-1,2,3-benzotriazole

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